molecular formula C11H7BrN2 B15364260 8-Bromo-9H-pyrido[3,4-b]indole

8-Bromo-9H-pyrido[3,4-b]indole

Cat. No.: B15364260
M. Wt: 247.09 g/mol
InChI Key: KLIOMPHXRYNWGJ-UHFFFAOYSA-N
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Description

8-Bromo-9H-pyrido[3,4-b]indole is a synthetic compound belonging to the class of pyridoindoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-9H-pyrido[3,4-b]indole typically involves the bromination of 9H-pyrido[3,4-b]indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 8-Bromo-9H-pyrido[3,4-b]indole exerts its effects is primarily through interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

    9H-pyrido[3,4-b]indole: The parent compound without the bromine substitution.

    8-Chloro-9H-pyrido[3,4-b]indole: A similar compound with a chlorine atom instead of bromine.

    8-Methyl-9H-pyrido[3,4-b]indole: A derivative with a methyl group at the 8th position.

Comparison: 8-Bromo-9H-pyrido[3,4-b]indole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-bromo-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H7BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-6,14H

InChI Key

KLIOMPHXRYNWGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=CN=C3

Origin of Product

United States

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